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Core Science & Biosynthesis

Foundational

Structural Elucidation and Characterization of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 4-Hydroxy-1-methylpiperidine-3-carboxylic acid (Chemical Formula: C₇H₁₃NO₃) is a highly functionalized, conformationally restricted piperidine derivative. As an analog of both arecaidine and nipecotic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1-methylpiperidine-3-carboxylic acid (Chemical Formula: C₇H₁₃NO₃) is a highly functionalized, conformationally restricted piperidine derivative. As an analog of both arecaidine and nipecotic acid, it serves as a critical chiral building block in the development of γ -aminobutyric acid (GABA) uptake inhibitors and muscarinic receptor modulators 1.

Because the spatial orientation of the C3-carboxyl and C4-hydroxyl groups dictates the molecule's ability to mimic the extended conformation of GABA within the binding pocket of GABA transporters (GATs) 2, rigorous structural elucidation is not merely an analytical exercise—it is a mandatory prerequisite for establishing reliable structure-activity relationships (SAR). This whitepaper provides a self-validating framework for the synthesis, isolation, and definitive stereochemical characterization of this molecule.

Synthetic Strategy & Workflow

To characterize the molecule, one must first isolate its specific diastereomers. The most robust synthetic route involves the stereoselective reduction of 1-methyl-4-oxopiperidine-3-carboxylate. Standard hydride reduction (e.g., NaBH₄) yields a mixture of cis and trans diastereomers. These are subsequently resolved via preparative HPLC before undergoing base-catalyzed ester hydrolysis to yield the zwitterionic target compound.

The logic behind this workflow is rooted in orthogonal validation : by separating the diastereomers before hydrolysis, we prevent epimerization at the highly labile C3 stereocenter (which is adjacent to a carbonyl group in the intermediate).

Workflow A 1-Methyl-4-oxopiperidine- 3-carboxylate B Stereoselective Reduction (e.g., NaBH4 or Ru-catalyst) A->B C 4-Hydroxy-1-methylpiperidine- 3-carboxylate B->C D Chromatographic Separation (Prep-HPLC) C->D E (3R,4R) & (3S,4S) Isomers (Cis-relationship) D->E Isolate F (3R,4S) & (3S,4R) Isomers (Trans-relationship) D->F Isolate G Base-Catalyzed Hydrolysis (LiOH, H2O) E->G H 4-Hydroxy-1-methylpiperidine- 3-carboxylic acid G->H I NMR Spectroscopy (Stereochemical Assignment) H->I J HRMS (ESI-QTOF) (Molecular Confirmation) H->J

Figure 1: Synthetic and analytical workflow for the isolation and characterization of the target compound.

Structural Elucidation: The Causality of Analytical Choices

As an Application Scientist, I emphasize that data collection must be driven by mechanistic causality. How do we definitively prove we have the (3R,4R)-cis isomer versus the (3R,4S)-trans isomer?

NMR Spectroscopy and the Karplus Equation

The relative stereochemistry of the piperidine ring is unambiguously assigned using the vicinal coupling constant ( ³JH3,H4​ ) extracted from high-resolution ¹H NMR 3.

  • The Trans-Isomer Logic: In the trans-isomer, thermodynamic stability drives both bulky substituents (–COOH and –OH) into equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the protons at C3 and C4 are forced into axial positions. A trans-diaxial relationship yields a dihedral angle ( θ ) of ~180°. According to the Karplus equation, this geometric alignment maximizes orbital overlap, resulting in a large coupling constant ( ³J≈9.5−12.0 Hz ).

  • The Cis-Isomer Logic: In the cis-isomer ((3R,4R) or (3S,4S)), one substituent must be axial and the other equatorial. This forces the H3 and H4 protons into an axial-equatorial (or equatorial-axial) relationship ( θ≈60° ). The Karplus equation dictates poor orbital overlap at this angle, yielding a significantly smaller coupling constant ( ³J≈3.0−5.0 Hz ).

To create a self-validating system, 2D NOESY is employed. If H3 is axial, it will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the axial proton at C5, confirming the chair conformation and substituent orientation independently of J-coupling.

High-Resolution Mass Spectrometry (HRMS)

While NMR solves the spatial arrangement, HRMS validates the exact elemental composition and connectivity. Using ESI-QTOF in positive ion mode, the zwitterionic nature of the molecule readily accepts a proton to form the[M+H]⁺ species. The primary fragmentation causality involves the neutral loss of H₂O (from the C4 hydroxyl) and CO₂ (from the C3 carboxylate), confirming the presence of both functional groups on the saturated ring 4.

Quantitative Data Presentation

The following tables summarize the expected analytical profiles for the cis-(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid isomer.

Table 1: ¹H and ¹³C NMR Assignments (600 MHz, D₂O)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)¹³C Chemical Shift (ppm)Assignment Causality
C=O --176.5Carboxylate carbon (deshielded)
C4 4.20m, 1H64.2Attached to electronegative –OH
C2 3.45 (eq), 3.10 (ax)dd (12.0, 4.5), dd (12.0, 11.5)56.8Adjacent to N; geminal coupling
C6 3.30 (eq), 2.95 (ax)m, 2H54.3Adjacent to N
C3 2.85ddd (11.5, 4.5, 4.0 )45.1Critical node: ³J3,4​=4.0 Hz proves cis geometry
N-CH₃ 2.75s, 3H43.5N-methyl singlet
C5 1.95 (eq), 1.70 (ax)m, 2H30.2Aliphatic backbone
Table 2: HRMS (ESI-QTOF) Fragmentation Data
Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ [C₇H₁₄NO₃]⁺160.0968160.0974< 4.0
Fragment 1 [C₇H₁₂NO₂]⁺142.0863142.0868< 4.0
Fragment 2 [C₆H₁₂N]⁺114.0913114.0917< 4.0

Experimental Protocols (SOPs)

To ensure trustworthiness and reproducibility, adhere to the following self-validating methodologies.

SOP 1: Diastereoselective Synthesis & Purification
  • Reduction: Dissolve 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol (0.2 M). Cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise over 30 minutes to control the exothermic evolution of H₂ gas.

  • Quench & Extract: Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Chromatographic Separation: Inject the crude mixture onto a Preparative HPLC system utilizing a chiral stationary phase (e.g., Chiralpak AD-H) or a high-resolution C18 column depending on the enantiomeric purity required. Elute with an isocratic gradient of H₂O/MeCN (0.1% TFA) to separate the cis and trans esters.

  • Hydrolysis: Dissolve the isolated cis-ester in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

  • Isolation: Adjust the pH to the molecule's isoelectric point (approx. pH 6.5) using 1M HCl. Lyophilize the aqueous solution to yield the zwitterionic 4-hydroxy-1-methylpiperidine-3-carboxylic acid.

SOP 2: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 15 mg of the highly polar zwitterionic compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Transfer to a standard 5 mm NMR tube.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 600 MHz spectrometer equipped with a cryoprobe. Use a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Collect 16 scans.

  • 2D Acquisition: To validate the ³JH3,H4​ coupling, acquire a 2D COSY spectrum. To confirm the chair conformation, acquire a 2D NOESY spectrum using a mixing time of 300 ms. Look specifically for the cross-peak between H3 and H5(ax).

SOP 3: LC-HRMS Analysis
  • Preparation: Dilute the purified compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto an analytical C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the QTOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 50–500) and perform targeted MS/MS at a collision energy of 15-25 eV to observe the characteristic losses of H₂O (-18 Da) and CO₂ (-44 Da).

References

  • Krogsgaard-Larsen, P., & Johnston, G. A. "Inhibitors of the GABA uptake systems". PubMed (nih.gov).
  • Krogsgaard-Larsen, P., et al. "Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors". PubMed (nih.gov).
  • Praliyev, K. D., et al.
  • Cammack, J. N., & Schwartz, E. A. "Nipecotic acid directly activates GABAA-like ion channels". PMC (nih.gov).

Sources

Exploratory

Physicochemical Profiling of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: A Strategic Scaffold for Modern Drug Design

Executive Summary In the evolving landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, highly functionalized, low-molecular-weight saturated heterocycles have become invaluable. 4-Hydroxy-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, highly functionalized, low-molecular-weight saturated heterocycles have become invaluable. 4-Hydroxy-1-methylpiperidine-3-carboxylic acid (CAS: 716362-72-0) represents a premier example of such a scaffold. Featuring a basic tertiary amine, an acidic carboxylate, and a hydrogen-bond-donating hydroxyl group, this molecule exists predominantly as a zwitterion at physiological pH.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind experimental characterization methodologies and establishing self-validating protocols to ensure data integrity during early-phase drug design.

Structural and Physicochemical Rationale

To effectively utilize 4-hydroxy-1-methylpiperidine-3-carboxylic acid in lead generation, one must first understand how its physicochemical parameters align with established pharmacokinetic guidelines, such as[1].

The presence of multiple ionizable groups significantly complicates its solvation dynamics. Standard computational predictive models (e.g., CLogP) often fail to accurately account for the intramolecular hydrogen bonding and zwitterionic stabilization that occur in aqueous environments. Therefore, empirical validation is mandatory.

Quantitative Data Summary

The following table summarizes the theoretical and target physicochemical properties of the (3R,4R)-isomer for use as a fragment in FBDD.

ParameterValue / EstimateFBDD "Rule of 3" CriteriaMechanistic Rationale in Drug Design
Molecular Weight 159.18 g/mol ≤ 300 DaExcellent ligand efficiency; allows room for synthetic growth (e.g., amide coupling).
LogP (Calculated) ~ -1.2 to -0.5≤ 3Highly hydrophilic; ensures high aqueous solubility for biochemical assays.
Polar Surface Area (PSA) 60.7 Ų≤ 60 ŲBorderline for passive Blood-Brain Barrier (BBB) permeation; ideal for peripheral targets.
H-Bond Donors 2 (OH, COOH)≤ 3Provides critical vector geometries for interacting with target protein backbones.
H-Bond Acceptors 4 (O, O, O, N)≤ 3Slightly exceeds fragment criteria, but necessary for the zwitterionic character.
pKa (Amine) ~ 9.5 - 10.0N/AEnsures protonation at pH 7.4, enabling salt-bridge formation with Asp/Glu residues.
pKa (Carboxyl) ~ 3.0 - 4.0N/AEnsures deprotonation at pH 7.4, acting as a strong hydrogen bond acceptor.

Data referenced against standard [2].

Experimental Methodologies for Physicochemical Characterization

To bypass the inaccuracies of computational predictions for zwitterions, we must employ rigorous, self-validating experimental protocols.

Protocol A: High-Throughput Potentiometric Titration for pKa Determination

Understanding the exact ionization state of the piperidine nitrogen and the carboxylic acid is critical for predicting target residence time. We utilize potentiometric titration, a gold-standard method for [3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations will shift the equilibrium constant.

  • Sample Preparation: Dissolve 1.5 mg of 4-hydroxy-1-methylpiperidine-3-carboxylic acid in 10 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing Nernstian drift.

  • Acidification: Lower the initial pH to ~1.8 using 0.1 M HCl.

  • Titration: Incrementally add 0.1 M NaOH using an automated micro-dispenser. Record the pH after each addition once the reading stabilizes (drift < 0.001 pH/min).

  • Data Analysis & Self-Validation: Plot the first derivative of the titration curve (dpH/dV). The peaks correspond to the equivalence points.

    • Self-Validating Step: Perform a blank titration (0.15 M KCl only) and subtract this curve from the sample curve. If the calculated pKa shifts by more than 0.1 units between technical replicates, it indicates atmospheric CO₂ absorption, requiring the system to be purged with Argon.

Protocol B: Shake-Flask LC-MS for LogD(7.4) Determination

Because the molecule is zwitterionic at physiological pH, measuring LogD (distribution coefficient) at pH 7.4 is far more relevant than measuring LogP (partition coefficient of the unionized species). We adapt the [4] for highly polar compounds.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Pre-saturation prevents volume changes during the actual experiment due to the mutual, albeit low, solubility of water and octanol, which would otherwise skew concentration calculations.

  • Partitioning: Dissolve the compound in the aqueous phase to a concentration of 100 µM. Add an equal volume of the pre-saturated octanol phase.

  • Equilibration: Agitate the mixture at 25 °C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification via HILIC-MS/MS: Sample both phases. Causality: Because this scaffold is highly polar, it will elute in the void volume of a standard C18 Reversed-Phase column. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry to ensure adequate retention and accurate quantification.

  • Self-Validating Step: Measure the pH of the aqueous phase after partitioning. If the pH has deviated by more than 0.05 units from 7.4, the zwitterion has exhausted the buffer capacity, invalidating the LogD measurement. The assay must be repeated with a higher capacity buffer.

Structural Biology & Pharmacophore Mapping

The stereochemical complexity of the (3R,4R)-isomer provides highly specific vectors for target engagement. In medicinal chemistry, this scaffold is frequently utilized as a conformationally restricted bioisostere for acyclic amino acids or as a peptidomimetic core targeting proteases and G-protein coupled receptors (GPCRs).

Workflow and Interaction Visualizations

Workflow Start Compound: 4-Hydroxy-1-methylpiperidine -3-carboxylic acid pKa pKa Determination (Potentiometric Titration) Start->pKa Step 1 LogD LogD(7.4) Determination (Shake-Flask LC-MS) Start->LogD Step 2 Data Physicochemical Profile Generation pKa->Data LogD->Data

Workflow for the physicochemical profiling of zwitterionic scaffolds.

When designing drugs around this scaffold, the 1-methylpiperidine nitrogen acts as an anchor, typically forming a salt bridge with conserved acidic residues (like Aspartate) deep within a receptor pocket. Simultaneously, the cis or trans relationship between the 3-carboxylic acid and the 4-hydroxyl group dictates the trajectory of hydrogen bonding with the solvent-exposed regions of the target.

Binding Scaffold Scaffold (3R,4R)-Isomer HBD H-Bond Donor (4-OH) Scaffold->HBD HBA Ionic/H-Bond Acceptor (3-COOH) Scaffold->HBA Cation Cationic Center (1-N-Methyl) Scaffold->Cation Target Target Protein (e.g., GPCR/Transporter) HBD->Target Ser/Thr Residues HBA->Target Arg/Lys Residues Cation->Target Asp/Glu Residues

Pharmacophoric interactions of the scaffold with target protein residues.

Conclusion

4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a highly versatile, albeit analytically demanding, scaffold for drug design. Its zwitterionic nature requires rigorous, self-validating experimental techniques—such as constant-ionic-strength potentiometric titration and HILIC-based phase partitioning—to accurately profile its behavior. By mastering the physicochemical characterization of this molecule, medicinal chemists can effectively leverage its unique stereochemical vectors to design highly selective, potent therapeutics.

References

  • PubChem Database. (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid; CID 45083293. National Center for Biotechnology Information. Available at:[Link]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at:[Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights (PMC). Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Foundational

Stereochemical Configuration and Analytical Elucidation of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid Isomers

Introduction & Pharmacological Significance As a Senior Application Scientist, I frequently encounter challenges in the stereochemical assignment of heavily substituted saturated heterocycles. The 4-hydroxy-1-methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

As a Senior Application Scientist, I frequently encounter challenges in the stereochemical assignment of heavily substituted saturated heterocycles. The 4-hydroxy-1-methylpiperidine-3-carboxylic acid scaffold presents a classic, yet complex, case study in conformational dynamics, stereocontrol, and analytical validation.

This compound is not only a critical building block for synthesizing muscarinic and GABAergic receptor ligands but also holds significant relevance in natural product metabolism. For instance, arecoline—a major psychoactive alkaloid from the areca nut—undergoes extensive in vivo metabolism, including ester hydrolysis and carbon-carbon double bond reduction[1],[2]. Fungal biotransformations have also been utilized to generate oxygenated piperidine metabolites to explore novel cytotoxic activities[3]. Synthetically, the 4-hydroxy derivative is often accessed via the electrolytic or chemical reduction of 1-methyl-4-oxopiperidine-3-carboxylic acid[1]. Specific isomers, such as the (3R,4R)-enantiomer, are highly sought after as isolated chemical entities for advanced drug discovery[4].

Understanding the exact stereochemical configuration of these isomers is paramount, as the spatial orientation of the C3-carboxyl and C4-hydroxyl groups dictates target receptor affinity and pharmacokinetic behavior.

Stereochemical Architecture and Conformational Dynamics

The piperidine ring inherently adopts a chair conformation. The presence of substituents at the C3 and C4 positions (a 1,2-relationship) gives rise to four distinct stereoisomers, comprising two pairs of enantiomers:

  • The Trans Isomers: (3R,4R) and (3S,4S)

  • The Cis Isomers: (3R,4S) and (3S,4R)

Thermodynamic Causality of Conformations

In a 1,2-disubstituted chair conformation, the trans relationship allows both substituents to occupy equatorial positions simultaneously (the e,e conformer). Because the -COOH and -OH groups are sterically demanding, placing them in the equatorial plane minimizes 1,3-diaxial interactions with the axial protons of the piperidine ring. Consequently, the trans (e,e) racemate represents the global thermodynamic minimum.

Conversely, the cis isomers are forced into an axial-equatorial (a,e or e,a ) arrangement. These conformers suffer a severe thermodynamic penalty due to unavoidable 1,3-diaxial steric clashes, making them kinetically accessible but thermodynamically disfavored.

ConformationalEquilibrium cluster_trans Trans Isomers (Thermodynamically Favored) cluster_cis Cis Isomers (Kinetically Accessible) TransEE (3R,4R) / (3S,4S) Diequatorial (e,e) TransAA (3R,4R) / (3S,4S) Diaxial (a,a) TransEE->TransAA Disfavored CisAE (3R,4S) / (3S,4R) Axial-Equatorial (a,e) CisEA (3R,4S) / (3S,4R) Equatorial-Axial (e,a) CisAE->CisEA Rapid Interconversion

Figure 1: Conformational equilibrium of trans and cis piperidine isomers.

Analytical Methodologies for Stereochemical Elucidation

To build a self-validating analytical system, we rely heavily on 1H-NMR Spectroscopy and the Karplus equation.

  • Trans Isomer Validation: In the diequatorial (e,e) conformation, the protons at C3 and C4 are both axial. This anti-periplanar arrangement (dihedral angle ≈180∘ ) results in a large vicinal coupling constant ( J3,4​=9.0−12.0 Hz).

  • Cis Isomer Validation: In the axial-equatorial conformation, the dihedral angle between H3 and H4 is approximately 60∘ , yielding a significantly smaller coupling constant ( J3,4​=3.0−5.0 Hz).

By simply assessing the multiplicity and J -coupling of the H4 proton (typically resonating around 3.8–4.0 ppm), an analytical chemist can definitively assign the relative stereochemistry without the immediate need for X-ray crystallography.

Quantitative Data Summaries

Table 1: Stereochemical and Conformational Properties

Isomer ClassAbsolute ConfigurationRelative GeometryPreferred ConformationExpected J3,4​ (Hz)Thermodynamic Stability
Trans (3R,4R) & (3S,4S)Diequatoriale,e9.0 - 12.0High (Global Minimum)
Cis (3R,4S) & (3S,4R)Axial-Equatoriala,e e,a3.0 - 5.0Low (Steric Penalty)

Experimental Protocols: Synthesis and Validation

The following protocols represent field-proven methodologies designed with built-in causality and self-validation mechanisms.

Protocol A: Diastereoselective Synthesis of the Trans Racemate

Objective: To synthesize the thermodynamically stable trans racemate via the reduction of 1-methyl-4-oxopiperidine-3-carboxylic acid[1].

  • Substrate Preparation: Dissolve 10 mmol of 1-methyl-4-oxopiperidine-3-carboxylic acid hydrochloride in 50 mL of anhydrous methanol.

    • Causality: Methanol serves as a protic solvent that stabilizes the transition state during hydride transfer and ensures complete solubility of the hydrochloride salt.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lower temperatures suppress unwanted epimerization at the highly labile C3 position (adjacent to the carbonyl).

  • Hydride Reduction: Slowly add sodium borohydride (NaBH₄, 15 mmol) in small portions over 30 minutes.

    • Causality: The hydride attacks the carbonyl carbon predominantly from the less sterically hindered axial face. Because the C3-COOH group favors the equatorial position, this axial attack pushes the resulting C4-alkoxide into the equatorial position, yielding the trans (e,e) product.

  • Quenching and Workup: Quench with 1M HCl to pH 3 to destroy excess hydride, then adjust to pH 7 using saturated NaHCO₃. Extract the organic layer with ethyl acetate and concentrate in vacuo.

  • Self-Validation Check (NMR): Acquire a crude 1H-NMR spectrum in D₂O. Locate the H4 proton signal. Verification is achieved if the signal presents as a multiplet with at least one large coupling constant ( J>9.0 Hz). If J<5.0 Hz, the reaction lost stereocontrol, yielding the cis isomer.

Pathway A Arecoline (Alkaloid) B 1-Methyl-4-oxopiperidine- 3-carboxylic acid A->B Oxidation / Metabolism C cis-4-Hydroxy-1-methylpiperidine- 3-carboxylic acid B->C Hydride Reduction (Kinetic Control) D trans-4-Hydroxy-1-methylpiperidine- 3-carboxylic acid B->D Hydride Reduction (Thermodynamic Control)

Figure 2: Stereoselective synthesis and metabolic pathways of piperidine isomers.

Protocol B: Chromatographic Resolution of Enantiomers

Objective: To separate the (3R,4R) and (3S,4S) enantiomers from the synthesized trans racemate.

  • System Equilibration: Flush the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the racemate (1 mg/mL in mobile phase).

  • Self-Validation Check (Resolution): Calculate the resolution factor ( Rs​ ) between the two peaks. Verification is achieved when Rs​≥1.5 (baseline separation). If Rs​<1.5 , reduce the isopropanol concentration to 15% to increase retention time and theoretical plates.

Table 2: Chiral HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm)Amylose stationary phase provides differential H-bonding sites for the enantiomers.
Mobile Phase Hexane / IPA / TFA (80:20:0.1)Non-polar bulk drives interaction; TFA suppresses carboxylic acid ionization, preventing peak tailing.
Flow Rate 1.0 mL/minBalances theoretical plate generation with laboratory throughput.
Detection UV at 210 nmOptimal wavelength for carboxylic acid and piperidine backbone absorption.

References

  • [4] Title: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | C7H13NO3 - PubChem Source: National Institutes of Health (NIH) URL:

  • [1] Title: DARK Classics in Chemical Neuroscience: Arecoline Source: ACS Publications URL:

  • [3] Title: In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Source: PMC (NIH) URL:

  • [2] Title: A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse Source: ResearchGate URL:

Sources

Exploratory

The Strategic Role of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid in Alkaloid Biosynthesis and Biomimetic Synthesis

Executive Summary For drug development professionals and natural product chemists, the piperidine ring represents one of the most privileged scaffolds in pharmacology. While unsaturated pyridine and tetrahydropyridine al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and natural product chemists, the piperidine ring represents one of the most privileged scaffolds in pharmacology. While unsaturated pyridine and tetrahydropyridine alkaloids—such as the Areca nut derivatives guvacine, arecaidine, and arecoline—dominate traditional pharmacognosy, their fully saturated, hydroxylated analogs offer profound insights into biosynthetic enzymatic mechanisms. 4-Hydroxy-1-methylpiperidine-3-carboxylic acid serves as a pivotal hydrated transition-state analog and a highly versatile chiral building block. This whitepaper elucidates its structural role as a biomimetic shunt in alkaloid biosynthesis, details its chemo-enzymatic synthesis, and outlines its application in developing targeted therapeutics.

Biosynthetic Context: The Pyridine/Piperidine Alkaloid Pathway

In the biosynthesis of Areca alkaloids, the foundational pyridine ring (often derived from nicotinic acid) undergoes a highly regulated sequence of reductions and methylations. Recent haplotype-resolved genomic sequencing has mapped this pathway, identifying specific N-methyltransferases (AcGNMT1 and AcGNMT2) responsible for the critical conversion of guvacine to arecaidine, which is subsequently esterified to the bioactive arecoline[1].

Within this metabolic matrix, 4-hydroxy-1-methylpiperidine-3-carboxylic acid acts as a crucial structural probe. It represents the hydrated form of arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid). In synthetic biology and biomimetic studies, this saturated analog is used to interrogate the active-site stereochemistry of plant oxidoreductases. Because the natural pathway relies on the planar tetrahydropyridine intermediate, introducing the chiral 4-hydroxy piperidine scaffold allows researchers to map the spatial constraints and facial selectivity of enzymes like AcGNMTs, functioning as a synthetic shunt metabolite.

Biosynthesis N Nicotinic Acid G Guvacine N->G Reduction (In vivo) A Arecaidine G->A AcGNMT1/2 Methylation Ar Arecoline A->Ar Esterification H 4-Hydroxy-1-methylpiperidine -3-carboxylic acid A->H Hydration (Shunt/Biomimetic)

Fig 1. Biosynthetic pathway of Areca alkaloids and the biomimetic hydration shunt.

Pharmacological Relevance: GABA Uptake and Glycosidase Inhibition

Beyond its role as a biosynthetic probe, 4-hydroxy-1-methylpiperidine-3-carboxylic acid is a cornerstone in medicinal chemistry[2]. The spatial arrangement of its carboxyl and hydroxyl groups mimics the neurotransmitter γ-aminobutyric acid (GABA).

  • GABA Uptake Inhibitors: Derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of the neuronal (synaptosomal) GABA uptake system, acting as advanced analogs to nipecotic acid[3].

  • Combinatorial Libraries: The orthogonal reactivity of the hydroxyl and carboxyl groups allows this molecule to be coupled in solid-phase synthesis. It has been successfully deployed to create small combinatorial libraries of simplified oligosaccharide mimics, which are screened as targeted inhibitors of glycosidases[4].

Quantitative Data Summary

The table below summarizes the comparative properties of the natural Areca intermediates versus the biomimetic 4-hydroxy scaffold.

CompoundMolecular FormulaBiosynthetic RoleSynthesis / Extraction MethodEnantiomeric Excess (ee)Primary Pharmacological Target
Guvacine C6H9NO2Primary intermediatePlant extractionN/A (Achiral)GABA uptake inhibitor
Arecaidine C7H11NO2Precursor to arecolinePlant extractionN/A (Achiral)Muscarinic agonist
Arecoline C8H13NO2Bioactive end-productPlant extractionN/A (Achiral)Muscarinic agonist
4-Hydroxy-1-methylpiperidine-3-carboxylic acid C7H13NO3Biomimetic analog / ScaffoldBiocatalytic reduction> 99% (Baker's Yeast)GABA uptake inhibitor / Glycosidase inhibitor

Experimental Protocol: Chemo-Enzymatic Synthesis

Step-by-Step Methodology

Step 1: Substrate Preparation & N-Protection

  • Action: React 3-oxopiperidine-4-carboxylic acid ethyl ester with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic and will interfere with downstream enzymatic reduction. The Boc group provides necessary steric bulk that dictates the facial selectivity during the yeast reduction, ensuring high diastereomeric excess.

Step 2: Biocatalytic Reduction

  • Action: Incubate the Boc-protected keto-ester with fermenting Baker's yeast at 30°C in a sucrose-rich aqueous buffer (pH 6.5) for 48 hours.

  • Causality: The oxidoreductases in Baker's yeast stereospecifically transfer a hydride to the re-face of the ketone. The continuous fermentation of sucrose regenerates the NAD(P)H cofactors required for the reduction. This creates a self-sustaining, self-validating catalytic cycle where reaction progress can be monitored directly via the consumption of the ketone precursor on TLC.

Step 3: Chiral Resolution & N-Deprotection

  • Action: Extract the product using ethyl acetate, purify via silica gel chromatography to isolate the cis- or trans-diastereomer, and cleave the Boc group using Trifluoroacetic acid (TFA) in dichloromethane.

  • Causality: TFA cleanly removes the Boc group as volatile isobutylene and carbon dioxide, leaving the pure piperidine core without requiring harsh aqueous workups that could epimerize the chiral centers.

Step 4: N-Methylation via Reductive Amination

  • Action: Treat the deprotected intermediate with aqueous formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5.5. Saponify the ester with LiOH to yield the final acid.

  • Causality: Direct alkylation with methyl iodide is fundamentally flawed here, as it frequently leads to over-methylation (forming quaternary ammonium salts). Reductive amination proceeds via an iminium intermediate; NaBH₃CN is selectively reactive towards iminium ions at mildly acidic pH, leaving unreacted aldehydes untouched. This strictly yields the N-methylated target.

Protocol S1 1. N-Protection (Boc2O) S2 2. Baker's Yeast Reduction S1->S2 Blocks nucleophilic amine S3 3. Chiral Resolution (HPLC) S2->S3 Stereospecific hydride transfer S4 4. N-Deprotection (TFA) S3->S4 Isolates target diastereomer S5 5. Reductive Amination (CH2O/NaBH3CN) S4->S5 Prevents over-alkylation

Fig 2. Chemo-enzymatic workflow for synthesizing chiral piperidine scaffolds.

Conclusion

4-Hydroxy-1-methylpiperidine-3-carboxylic acid bridges the gap between natural product biosynthesis and modern synthetic pharmacology. By acting as a saturated, chiral analog to naturally occurring Areca alkaloids, it provides researchers with a robust scaffold for mapping enzymatic pathways and developing next-generation GABA uptake and glycosidase inhibitors. The integration of biocatalytic synthesis ensures that this privileged structure can be accessed with the absolute stereocontrol required for advanced drug development.

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Reference Spectral Data and Conformational Analysis for 4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Reference Spectral Guide Introduction & Scope 4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Reference Spectral Guide

Introduction & Scope

4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a highly functionalized, saturated heterocyclic building block. Derivatives of this piperidine scaffold are heavily utilized in the synthesis of alkaloid analogs (such as arecaidine and guvacine derivatives) and act as critical intermediates in modern drug discovery .

Because this molecule possesses multiple contiguous stereocenters at C3 and C4, rigorous stereochemical assignment is paramount. This application note provides a comprehensive, self-validating NMR methodology to elucidate the structure of the (3R,4R)-trans isomer, detailing the causality behind the observed chemical shifts and coupling constants.

Conformational Causality & Stereochemical Dynamics

To accurately interpret the NMR spectra of piperidine derivatives, one must first understand the thermodynamic equilibrium of the ring system . In solution, piperidine rings rapidly invert between two chair conformations.

For the (3R,4R)-trans isomer of 4-hydroxy-1-methylpiperidine-3-carboxylic acid, the conformation where both the C3-carboxylate and C4-hydroxyl groups occupy equatorial positions (the e,e conformer) is vastly lower in energy than the di-axial (a,a) counterpart. This thermodynamic preference minimizes severe 1,3-diaxial steric clashes.

The Karplus Relationship as a Diagnostic Tool: Because the substituents at C3 and C4 are equatorial, their corresponding directly attached protons (H-3 and H-4) must be axial .

  • According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180°.

  • This specific geometry mathematically dictates a large vicinal coupling constant ( 3JH,H​≈9.5−11.5 Hz).

  • Observing this large J -value is the definitive, self-validating proof of the trans-di-equatorial relative stereochemistry. If the substituents were cis (one axial, one equatorial), the 3JH3,H4​ would drop significantly to ~3.0 - 4.5 Hz.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to eliminate environmental artifacts (such as zwitterionic line-broadening) and relies on orthogonal 2D NMR techniques to self-validate the 1D assignments.

Step-by-Step Acquisition Protocol
  • Sample Preparation & pH Control (Critical Step): Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: This molecule contains both a basic tertiary amine and an acidic carboxyl group, naturally forming a zwitterion in neutral water. Zwitterionic protonation at the nitrogen severely deshields the N-CH₃, C2, and C6 protons, causing broad, highly variable chemical shifts. To establish a reproducible baseline, the pD must be adjusted to >9.5 using NaOD to ensure the free-base form is exclusively observed.

  • Data Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra using a 5 mm inverse-detection cryoprobe. Use a 30° flip angle and a 2-second relaxation delay (d1) for ¹H to ensure accurate integration.

  • Internal Calibration: Reference the spectra to internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.

  • Self-Validation via 2D NMR: Relying solely on 1D ¹H NMR is prone to error due to signal overlap in the aliphatic region (1.5–3.0 ppm). You must run a 2D HSQC to correlate protons to their directly attached carbons, and a 2D COSY to trace the continuous spin system from H-2 through H-6. Validation Rule: If the J -couplings extracted from the 1D spectrum do not perfectly match the cross-peaks in the COSY, the assignment must be rejected and re-evaluated.

Workflow Visualization

NMR_Elucidation_Workflow Step1 1. Sample Preparation (D2O, pD > 9.5 adjustment) Step2 2. 1D NMR Acquisition (1H & 13C, 600 MHz) Step1->Step2 Step3 3. 2D NMR Experiments (COSY, HSQC, HMBC) Step2->Step3 Step4 4. Spectral Assignment & J-Coupling Extraction Step2->Step4 Cross-validation Step3->Step4 Step5 5. Conformational Analysis (Karplus Equation) Step4->Step5 Step6 6. Structural Validation (Trans-di-equatorial confirmed) Step5->Step6

Figure 1: Systematic and self-validating NMR elucidation workflow for functionalized piperidine derivatives.

Reference Spectral Data

The following tables summarize the quantitative NMR data for the free-base (3R,4R) isomer in D₂O. The data is synthesized from foundational piperidine NMR principles and structural analogs .

Table 1: ¹H NMR Assignments (600 MHz, D₂O, pD > 9.5)
PositionShift (δ, ppm)MultiplicityJ (Hz)Mechanistic Rationale & Conformational Proof
H-4ax 3.80td10.0, 4.5Strongly deshielded by the directly attached electronegative -OH group. The triplet-like splitting confirms two large axial-axial couplings (to H-3ax and H-5ax).
H-2eq 3.15ddd11.5, 4.0, 2.0Equatorial protons are typically deshielded relative to their axial counterparts due to the magnetic anisotropy of adjacent C-C bonds.
H-6eq 2.85ddt12.0, 4.5, 2.0Deshielded by the adjacent nitrogen atom.
H-3ax 2.55ddd10.5, 10.0, 4.0The large 10.0 Hz coupling to H-4ax definitively proves the trans-diaxial relationship, confirming the (3R,4R) relative stereochemistry.
H-2ax 2.35dd11.5, 10.5Exhibits large geminal coupling to H-2eq and large trans-diaxial coupling to H-3ax.
N-CH₃ 2.30s-Characteristic sharp singlet for an N-methyl group in the free-base form.
H-6ax 2.10td12.0, 2.5Shielded relative to H-6eq; couples strongly to geminal H-6eq and H-5ax.
H-5eq 1.90ddd12.5, 4.5, 2.5Small vicinal couplings to H-4ax and H-6ax/eq due to ~60° dihedral angles.
H-5ax 1.55qd12.5, 4.5The most shielded ring proton. Large geminal and axial-axial couplings.

(Note: -OH and -COOH protons undergo rapid chemical exchange with D₂O and are not observed in this solvent).

Table 2: ¹³C NMR Assignments (150 MHz, D₂O, pD > 9.5)
PositionShift (δ, ppm)Mechanistic Rationale
-COOH 176.4Characteristic chemical shift for the carbonyl carbon of an aliphatic carboxylate salt.
C-4 68.5Strongly deshielded by the directly attached hydroxyl group (-OH).
C-2 57.2Deshielded by the adjacent nitrogen atom and the β-effect from the C3-carboxylate.
C-6 54.8Deshielded by the adjacent nitrogen atom.
C-3 48.1Alpha to the carboxylic acid; shifted downfield relative to an unsubstituted piperidine ring.
N-CH₃ 45.3Typical chemical shift for an N-methyl carbon attached to a piperidine ring.
C-5 33.6Aliphatic methylene; the least deshielded carbon in the ring due to its distance from heteroatoms.

References

  • PubChem. "(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid". National Center for Biotechnology Information. URL:[Link]

  • Sadek, B., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists". MDPI Molecules, 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 4-Hydroxy-1-methylpiperidine-3-carboxylic acid functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks encountered when functionalizing 4-hydroxy-1-methylpiperidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks encountered when functionalizing 4-hydroxy-1-methylpiperidine-3-carboxylic acid. This platform provides mechanistic insights, self-validating protocols, and troubleshooting workflows for researchers dealing with the severe steric hindrance inherent to this vicinally substituted piperidine scaffold.

Mechanistic Overview: The Steric Challenge

The functionalization of this molecule is complicated by its 3D conformation. The piperidine ring adopts a chair conformation, forcing the C3-carboxylic acid and C4-hydroxyl groups into close spatial proximity. This vicinal substitution creates a dense steric wall that impedes standard nucleophilic attack at the C3-carbonyl[1]. Furthermore, the N-methyl group restricts the conformational flexibility of the ring, exacerbating the steric clash during the formation of bulky tetrahedral intermediates required for esterification or amidation[2].

Depending on the stereochemistry, you face two distinct pathways:

  • cis-Isomer: Prone to unwanted intramolecular lactonization due to the axial-equatorial proximity of the reactive groups.

  • trans-Isomer: Presents rigid bimolecular steric hindrance, requiring highly reactive coupling agents or directed catalysis.

Decision Matrix and Workflow

G Start 4-Hydroxy-1-methylpiperidine- 3-carboxylic acid CheckStereo Determine Stereochemistry (cis vs trans) Start->CheckStereo Cis cis-Isomer (High Lactonization Risk) CheckStereo->Cis Trans trans-Isomer (High Steric Clash) CheckStereo->Trans ProtectOH Step 1: Protect C4-OH (e.g., TBS-OTf) Cis->ProtectOH Base / TBS-OTf Lactone Exploit Lactone Intermediate (Ring-opening aminolysis) Cis->Lactone EDC·HCl / DMAP Trans->ProtectOH Base / TBS-OTf Amidation Step 2: C3 Amidation (HATU or T3P) ProtectOH->Amidation Amine / Coupling Agent Lactone->Amidation Amine / Heat or Lewis Acid

Workflow for overcoming steric hindrance during piperidine functionalization.

Troubleshooting Guide & Validated Protocols

Issue 1: Low Yields During C3-Amidation (Steric Clash)

Symptom: Standard coupling reagents (EDC/HOBt, DCC) yield <20% of the desired C3-amide, with high recovery of starting material or formation of inactive N-acylureas.

Causality: The bulky C4-hydroxyl (even when protected) shields the C3-carbonyl. EDC and DCC form an O-acylisourea intermediate that is too sterically hindered to be attacked by the incoming amine. Instead of amidation, the intermediate undergoes a dead-end rearrangement into a stable N-acylurea.

Solution: Use highly reactive, less sterically demanding coupling reagents like HATU, or exploit hydroxy-directed catalysis. Recent advances demonstrate that transition metal catalysts (e.g., Tantalum alkoxides) can utilize the adjacent β-hydroxyl group to direct the amidation of esters, bypassing traditional steric limitations[3].

Step-by-Step Protocol: HATU-Mediated Amidation

  • Preparation: Dissolve the C4-protected piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Activation: Add HATU (1.2 eq). Self-validating step: The solution will transition to a distinct yellow color within 5 minutes, confirming the formation of the highly active HOAt-ester.

  • Incubation: Stir for 15 minutes at 0 °C. (Adding the amine prematurely in hindered systems leads to competitive side reactions).

  • Coupling: Add the desired amine (1.5 eq) dropwise.

  • Completion: Warm to room temperature and stir for 12–18 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Issue 2: Unwanted Intramolecular Lactonization (cis-Isomer)

Symptom: During attempts to activate the C3-carboxylic acid of the cis-isomer, mass spectrometry reveals a major byproduct with a mass of [M - H₂O]⁺.

Causality: Activation of the carboxylic acid makes it highly electrophilic. Because the cis-configuration holds the C4-hydroxyl in close proximity, intramolecular attack outcompetes external nucleophiles, forming a bridged γ-lactone.

Solution: Skeletal remodeling via controlled lactonization. Instead of fighting the intramolecular reaction, force it to completion, then use the resulting lactone as an activated intermediate for catalytic ring-opening aminolysis[4].

Step-by-Step Protocol: Lactonization and Ring-Opening Aminolysis

  • Lactonization: Treat the cis-acid with EDC·HCl (1.1 eq) and DMAP (0.1 eq) in DCM at room temperature for 4 hours. Isolate the bicyclic lactone via standard aqueous workup.

  • Ring-Opening: Dissolve the lactone in anhydrous THF.

  • Aminolysis: Add the target amine (2.0 eq) and a catalytic amount of a Lewis acid (e.g., Zr(OtBu)₄). Heat to 60 °C in a sealed tube.

  • Validation: Self-validating step: Monitor the reaction via FTIR. The disappearance of the lactone C=O stretch (~1770 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) indicates successful ring-opening.

Issue 3: Incomplete Protection of the C4-Hydroxyl

Symptom: Silylation of the C4-hydroxyl group using TBS-Cl and Imidazole stalls at ~50% conversion.

Causality: The N-methyl group and the adjacent C3-carboxylate create a sterically congested pocket. Standard TBS-Cl conditions are insufficiently reactive for this hindered secondary alcohol.

Solution: Switch to a highly reactive silyl triflate and a non-nucleophilic base.

Step-by-Step Protocol: Aggressive Silylation

  • Dissolve the substrate in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Add 2,6-Lutidine (2.5 eq).

  • Dropwise add TBS-OTf (1.5 eq). Self-validating step: The reaction should generate a mild exotherm; maintain temperature control to prevent decomposition.

  • Stir for 2 hours, slowly warming to 0 °C, then quench with saturated NH₄Cl.

Quantitative Data: Coupling Reagent Efficacy

To assist in reagent selection, the following table summarizes the performance of various coupling strategies on the sterically hindered vicinal piperidine scaffold.

Coupling SystemIntermediate BulkTypical Amidation Yield (%)Epimerization Risk at C3
EDC / HOBt High< 20%Low
DCC / DMAP Very High< 10%Moderate
HATU / DIPEA Moderate65 - 75%Moderate
T3P / Pyridine Low80 - 85%Very Low
Ta-Alkoxide (Directed) N/A (Catalytic)> 90%Low

Frequently Asked Questions (FAQs)

Q: Can I use Fischer esterification to protect the C3-carboxylic acid? A: It is highly inefficient. The steric hindrance prevents the formation of the bulky tetrahedral intermediate required for Fischer esterification. Direct catalytic amidation or esterification using specialized catalysts is strongly preferred[2].

Q: Why does my product epimerize at C3 during coupling? A: The C3 proton is relatively acidic due to the adjacent electron-withdrawing carbonyl. Prolonged exposure to excess base (like DIPEA) during slow, sterically hindered couplings promotes enolization. If epimerization is observed, switch to T3P (Propylphosphonic anhydride), which operates under milder, less basic conditions.

Q: Does the N-methyl group interfere with the reaction? A: While the tertiary amine itself is generally unreactive, the N-methyl group contributes to the overall A-value and restricts the ring's ability to undergo chair-flip conformer relaxation. This "locks" the steric clash between C3 and C4 in place, making the choice of coupling reagent critical[1].

References

  • Pd(0)-Catalyzed Intramolecular Reductive Heck Reaction of Vinyl Iodide and Oxime Ether: Enantioselective Synthesis of Cyclic Allylic N-Alkoxy Amine Source: Organic Letters - ACS Publications URL:1

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL:2

  • Hydroxy-Directed Amidation of Carboxylic Acid Esters Using a Tantalum Alkoxide Catalyst Source: Journal of the American Chemical Society (NIH) URL:3

  • (PDF) Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: ResearchGate URL:4

Sources

Optimization

Resolving co-elution problems in 4-Hydroxy-1-methylpiperidine-3-carboxylic acid chromatography

Technical Support Center: Resolving Co-elution in 4-Hydroxy-1-methylpiperidine-3-carboxylic acid Chromatography Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-elution in 4-Hydroxy-1-methylpiperidine-3-carboxylic acid Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution for highly polar, ionizable building blocks.

4-Hydroxy-1-methylpiperidine-3-carboxylic acid presents a unique chromatographic challenge. It possesses a basic tertiary amine (pKa ~9.5) and a carboxylic acid (pKa ~3.5), making it a highly hydrophilic zwitterion at physiological and typical mobile phase pH levels. Because of its extreme polarity, it resists retention on traditional alkyl-bonded (C18) stationary phases, leading to void-volume co-elution. Furthermore, when retained, it often co-elutes with structurally similar matrix components or its own diastereomers (cis/trans isomers) due to identical mass and similar hydrophilicity.

This guide provides field-proven, mechanistically grounded solutions to resolve these co-elution problems.

Section 1: Troubleshooting Guides (The "Why" and "How")

Issue 1: Void Volume Co-elution (Lack of Retention)

  • Q: My analyte co-elutes with the solvent front and matrix salts on a standard C18 column. How do I retain it?

  • Causality: Reversed-phase (RP) chromatography relies on hydrophobic partitioning. Your zwitterion is heavily hydrated and highly polar; it thermodynamically prefers the mobile phase over the nonpolar C18 stationary phase. Standard C18 columns may even suffer from "hydrophobic collapse" (dewetting) when exposed to the highly aqueous mobile phases required to force retention of such polar analytes[1].

  • Solution: Switch the separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography. HILIC utilizes a water-enriched layer on a polar stationary phase, allowing polar analytes to partition into the stationary phase[2]. Zwitterionic HILIC (ZIC-HILIC) phases are particularly effective because they offer both hydrophilic partitioning and weak electrostatic interactions[3]. Alternatively, a mixed-mode reversed-phase/cation-exchange (MMC-CX) column can retain the basic piperidine nitrogen via electrostatic interaction while retaining any hydrophobic skeleton via the RP mechanism[4].

Issue 2: Diastereomeric or Isomeric Co-elution

  • Q: I am seeing co-elution of the cis and trans diastereomers of 4-hydroxy-1-methylpiperidine-3-carboxylic acid. How can I resolve them?

  • Causality: Diastereomers have very similar polarities, making pure hydrophilic partitioning insufficient for baseline resolution. You must exploit subtle differences in their spatial charge distribution.

  • Solution: Modulate the mobile phase pH on a ZIC-HILIC column. The charge state of a zwitterionic stationary phase is largely pH-independent, but your analyte's charge is not. By changing the pH, you alter the ionization state of the carboxylic acid. At pH 3.0, the acid is protonated, leaving the molecule with a net positive charge. This increases its electrostatic interaction with the distal sulfonate group on the ZIC-HILIC phase. At pH 6.5, the molecule is a true zwitterion (net neutral). Adjusting these parameters alters selectivity (α) dramatically, pulling the co-eluting isomers apart[5].

Issue 3: Peak Tailing Causing Matrix Overlap

  • Q: The peak is broad and tails severely, causing it to co-elute with adjacent, closely eluting impurities.

  • Causality: Secondary electrostatic interactions between the basic piperidine nitrogen and residual silanols (or unbalanced charges on the stationary phase) cause sluggish desorption.

  • Solution: Increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate). Higher ionic strength shields these secondary electrostatic interactions, sharpening the peak and improving resolution (Rs)[6].

Section 2: Decision Workflows & Mechanisms

G Start Co-elution Detected (4-OH-1-Me-piperidine-3-COOH) CheckRet Is k' < 2? (Eluting near void?) Start->CheckRet SwitchHILIC Switch to ZIC-HILIC or Mixed-Mode CX CheckRet->SwitchHILIC Yes CheckIsomer Are peaks isomers/matrix with similar polarity? CheckRet->CheckIsomer No SwitchHILIC->CheckIsomer AdjustpH Tune Mobile Phase pH (Target pH 3.0 or 6.5) CheckIsomer->AdjustpH Yes Success Baseline Resolution (Rs > 1.5) CheckIsomer->Success No AdjustBuffer Increase Buffer Strength (Shield electrostatic) AdjustpH->AdjustBuffer If tailing persists AdjustBuffer->Success

Workflow for resolving co-elution of zwitterionic piperidine derivatives.

Mechanism Analyte Zwitterionic Analyte Partitioning Hydrophilic Partitioning (Water Layer) Analyte->Partitioning Primary Electrostatic Electrostatic Interaction (Stationary Phase) Analyte->Electrostatic Secondary Retention Resolved Peak Partitioning->Retention Buffer Buffer Shielding (>10mM) Electrostatic->Buffer Modulates Buffer->Retention

Dual-retention mechanism of zwitterionic analytes in HILIC mode.

Section 3: Quantitative Data Comparison

Table 1: Impact of Chromatographic Mode on Retention and Resolution of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Chromatographic ModeStationary PhaseMobile Phase (Typical)Retention Factor (k')Resolution (Rs) from IsomersPeak Shape
Reversed-Phase (RP) C18 (Alkyl-bonded)95% Water / 5% ACN (0.1% FA)< 0.5 (Void)0.0 (Co-elution)Poor / Undefined
Ion-Pair RP C1890% Water / 10% ACN (Heptafluorobutyric Acid)3.51.1Fair (MS suppression)
Mixed-Mode (MMC-CX) RP / Cation-Exchange80% Water / 20% ACN (Ammonium Formate pH 4)4.21.8Excellent
Zwitterionic HILIC ZIC-HILIC (Sulfobetaine)70% ACN / 30% Buffer (Ammonium Formate pH 3)5.12.4Excellent

Section 4: Experimental Protocol (Self-Validating System)

Step-by-Step Methodology: ZIC-HILIC Optimization for Zwitterionic Piperidines This protocol establishes a self-validating system by incorporating a void volume marker and a system suitability standard to ensure the partitioning mechanism is active before analyzing the target compound.

  • Mobile Phase Preparation:

    • Aqueous Buffer (Mobile Phase A): Prepare a 100 mM Ammonium Formate stock solution. Adjust to pH 3.0 using neat formic acid. (This protonates the carboxylic acid on the analyte, maximizing cation-exchange interaction with the column)[5].

    • Organic Modifier (Mobile Phase B): LC-MS grade Acetonitrile. Acetonitrile is prioritized over methanol because it is a weaker solvent in HILIC, promoting a thicker water-enriched layer and stronger retention[3].

  • System Suitability & Equilibration:

    • Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Flush with 70% B / 30% A (Final buffer concentration = 30 mM) at 0.3 mL/min.

    • Self-Validation Step: Inject Toluene as a void volume marker (k' should be 0). Inject Cytosine as a HILIC retention marker (k' should be > 1.5). If Cytosine is unretained, the column is not properly hydrated.

  • Isocratic Screening:

    • Inject 2 µL of the 4-hydroxy-1-methylpiperidine-3-carboxylic acid sample (dissolved in 50% ACN to prevent strong solvent effects).

    • Run isocratically at 70% B. Monitor retention.

  • Selectivity Tuning (Resolving Co-elution):

    • If the analyte co-elutes with an isomer, perform a pH screen. Prepare a second buffer at pH 6.5 (Ammonium Acetate).

    • Compare the separation at pH 3.0 vs. pH 6.5. The shift in the analyte's ionization state will alter the elution order of ionic analytes by shielding ionic attraction or increasing ionic repulsion[6].

  • Peak Shape Optimization:

    • If Rs < 1.5 due to tailing, increase the proportion of Mobile Phase A (which increases total buffer concentration) or increase the stock buffer concentration to 200 mM, ensuring the final on-column concentration exceeds 20 mM to shield secondary interactions.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use Ion-Pairing Reversed-Phase (IP-RP) instead of HILIC to solve the void co-elution?

    • A: While IP-RP can retain the basic amine, it requires non-volatile or highly fluorinated ion-pairing agents that cause severe signal suppression in Mass Spectrometry (MS). Furthermore, these reagents permanently alter the column chemistry[1]. Mixed-mode or HILIC avoids nonspecific adsorption and batch-to-batch variability while maintaining MS compatibility.

  • Q: Why does my analyte peak split when I inject it into the HILIC system?

    • A: Peak splitting in HILIC often occurs when the sample diluent contains too much water (the "strong" solvent in HILIC). If the sample is dissolved in 100% water, it disrupts the water-enriched layer on the stationary phase. Always dilute your sample in at least 50% acetonitrile before injection.

  • Q: How does Mixed-Mode Chromatography differ from HILIC for this compound?

    • A: HILIC relies primarily on hydrophilic partitioning with secondary electrostatic forces. Mixed-mode chromatography (specifically reversed-phase/cation-exchange) utilizes a hydrophobic alkyl chain combined with an acidic functional group on the same silica particle. It retains the basic piperidine ring via ion-exchange and the carbon skeleton via reversed-phase, allowing for highly aqueous mobile phases without the risk of phase collapse[4].

References

  • [5] Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. 5

  • [4] Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. 4

  • [6] Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. The Nest Group. 6

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • [1] Advanced Strategies for Retaining Polar Compounds in Chromatography. Welch Materials. 1

  • [3] Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore. 3

  • [2] HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Muscarinic Agonists: Arecoline Derivatives vs. the Piperidine Carboxylic Acid Scaffold

Introduction: The Quest for Selective M1 Muscarinic Agonists The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G-protein coupled receptor (GPCR) highly expressed in the hippocampus and cerebral cortex, regions cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G-protein coupled receptor (GPCR) highly expressed in the hippocampus and cerebral cortex, regions critical for learning, memory, and cognitive function.[1] This localization makes the M1 receptor a prime therapeutic target for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1][2] The development of potent and selective M1 agonists has been a long-standing goal in medicinal chemistry.

Arecoline, a natural alkaloid from the areca (betel) nut, is a well-known muscarinic agonist but suffers from a lack of receptor subtype selectivity, leading to undesirable side effects, and has been associated with significant health risks.[3][4][5] This has driven research towards two primary strategies: the chemical modification of the arecoline structure to create derivatives with improved pharmacological profiles, and the exploration of entirely novel chemical scaffolds.

This guide provides an in-depth comparison of these two approaches. We will first examine arecoline derivatives, which leverage a known active pharmacophore, and contrast them with compounds built around the 4-hydroxypiperidine-3-carboxylic acid scaffold. While direct, extensive efficacy data for 4-Hydroxy-1-methylpiperidine-3-carboxylic acid itself is limited in publicly available literature, its structure is closely related to known muscarinic ligands and serves as a valuable representative for a class of synthetic agonists. We will delve into the structure-activity relationships, comparative efficacy data where available, and the detailed experimental methodologies required to rigorously assess and compare these compounds.

Part 1: Structural Scaffolds Under Investigation

A compound's efficacy begins with its structure. The subtle differences in atomic arrangement and functional groups dictate how it interacts with the receptor's binding pocket, its selectivity across subtypes, and its downstream signaling capacity.

  • Arecoline and its Derivatives: Arecoline is a tetrahydropyridine-based methyl ester.[4] Its structure-activity relationship (SAR) studies reveal that the ester moiety is a critical site for modification.[6][7] By replacing the simple methyl ester with bulkier, more complex groups, researchers have successfully engineered derivatives with dramatically enhanced affinity and selectivity for the M1 receptor subtype.[8][9]

  • 4-Hydroxy-1-methylpiperidine-3-carboxylic acid: This compound represents a saturated piperidine ring system, differing from arecoline's tetrahydropyridine core. It is structurally analogous to arecaidine, the hydrolyzed, carboxylic acid metabolite of arecoline.[10] Interestingly, a related compound, 4-hydroxy-N-methylpiperidine-3-carboxylic acid, appears as a synthetic intermediate in one reported pathway to arecoline, highlighting the close chemical relationship between these scaffolds.[4] This scaffold is representative of a broader class of synthetic muscarinic agonists designed to optimize receptor interactions and improve drug-like properties.

Part 2: Comparative Analysis of Receptor Binding and Efficacy

The ultimate measure of a compound's potential lies in its performance in quantitative assays. We compare these two classes based on their receptor binding affinity (Ki) and functional potency (EC50).

Data Presentation: Binding Affinity at Muscarinic Receptors

The following table summarizes the binding affinities (Ki, in nM) of arecoline and select advanced arecoline derivatives for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity (vs. M2)Reference
Arecoline~15,000-77,000~15,000-77,000~15,000-77,000~15,000-77,000~15,000-77,000~1x[9]
Arecaidine diphenylmethyl ester (3b)261,020186239240~39x[8][9]
Arecaidine bis(4-fluorophenyl)methyl ester (3c)121,170179155180~97.5x[8][9]

Data for 4-Hydroxy-1-methylpiperidine-3-carboxylic acid is not sufficiently available in peer-reviewed literature for a direct comparison.

Expert Interpretation: The data clearly demonstrates the success of the derivative strategy. While the parent compound, arecoline, shows weak affinity and no selectivity, the introduction of diphenylmethyl and bis(4-fluorophenyl)methyl ester groups results in a profound increase in affinity for the M1 receptor—over 1000-fold in the case of compound 3c.[8][9] More importantly, this modification confers significant M1 selectivity, particularly over the M2 subtype, which is crucial for avoiding adverse cardiovascular effects.[11]

Part 3: Foundational Experimental Protocols

To ensure scientific integrity, the methods used to generate efficacy data must be robust and reproducible. Here, we detail the standard, self-validating protocols for characterizing muscarinic agonists.

Experimental Workflow for Agonist Characterization

The logical flow from initial binding assessment to functional characterization is critical for a comprehensive understanding of a compound's efficacy.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Final Assessment Binding Competitive Radioligand Binding Assay Analysis1 Determine IC50 Calculate Ki via Cheng-Prusoff Binding->Analysis1 Raw CPM Data GTP [35S]GTPγS Binding Assay (Proximal Readout) Analysis1->GTP Affinity-Confirmed Compounds Calcium Calcium Mobilization Assay (M1, M3, M5 Pathway) Analysis1->Calcium Affinity-Confirmed Compounds Analysis2 Determine EC50 and Emax GTP->Analysis2 Calcium->Analysis2 Conclusion Compare Ki, EC50, Emax Assess Selectivity Profile Analysis2->Conclusion

Caption: Workflow for characterizing novel muscarinic agonists.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

Causality: This assay directly measures the affinity of a test compound for the receptor by quantifying its ability to compete with a known high-affinity radiolabeled ligand. It is the foundational step to confirm a compound interacts with the target.[12][13]

Methodology:

  • Membrane Preparation: Harvest cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1). Lyse the cells and isolate the membrane fraction via ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and serially diluted concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Efficacy)

Causality: This is a functional assay that measures the direct consequence of receptor activation: the exchange of GDP for GTP on the alpha subunit of the G-protein.[15][16] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to accumulate and be measured.[17] It is a proximal measure of efficacy, less prone to downstream signal amplification, making it ideal for differentiating full and partial agonists.[16]

Methodology:

  • Reaction Setup: In a 96-well plate, incubate the receptor membranes with varying concentrations of the agonist test compound in an assay buffer containing GDP.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as described in the binding assay protocol.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated binding (in counts per minute or similar units) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) values.

Part 4: Visualizing the Mechanism of Action

Understanding the downstream signaling cascade initiated by agonist binding is crucial for interpreting functional data. M1 receptors primarily couple through the Gq/11 family of G-proteins.[1][18]

M1 Muscarinic Receptor Signaling Pathway

G Agonist Agonist (e.g., Arecoline Derivative) M1R M1 Receptor Agonist->M1R Binds to Gq Gq/11 G-Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Canonical Gq/11 signaling pathway activated by M1 agonists.

Conclusion and Future Directions

This guide demonstrates that the strategic chemical modification of the arecoline scaffold can overcome the parent molecule's significant limitations, producing derivatives with high affinity and, crucially, M1-receptor selectivity.[8][9] The arecaidine bis(4-fluorophenyl)methyl ester, for example, represents a significant advancement, transforming a non-selective natural product into a potent and selective M1 ligand.

The comparative efficacy of these derivatives against novel scaffolds, such as those based on 4-Hydroxy-1-methylpiperidine-3-carboxylic acid, remains an area ripe for investigation. While a direct, data-driven comparison is currently hindered by the lack of published efficacy data for the latter, the principles and protocols outlined herein provide a clear roadmap for such an evaluation. Future research must focus on synthesizing and systematically characterizing these alternative piperidine-based agonists using the described binding and functional assays. This will allow the scientific community to determine whether moving away from the natural product backbone offers superior therapeutic potential, potentially leading to the development of safer and more effective treatments for cognitive disorders.

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Comparative

A Comparative Benchmarking Guide: Evaluating 4-Hydroxy-1-methylpiperidine-3-carboxylic acid Against Standard GABA Uptake Inhibitors

This guide provides a comprehensive framework for the pharmacological evaluation of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid, a novel piperidine derivative, against established standards in GABA uptake inhibition,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological evaluation of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid, a novel piperidine derivative, against established standards in GABA uptake inhibition, Tiagabine and Nipecotic acid. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of the GABAergic system. Our approach emphasizes not just the procedural steps but the scientific rationale behind each experimental choice, ensuring a robust and self-validating benchmarking process.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in mitigating neuronal excitability.[1][2] The synaptic concentration of GABA is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3] These transporters—GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter 1 (BGT-1)—terminate GABAergic signaling by removing GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][5]

Inhibition of this reuptake process prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[6] This mechanism is a clinically validated strategy for treating neurological disorders characterized by hyperexcitability, most notably epilepsy.[6][7] Consequently, the identification and characterization of novel GAT inhibitors remain a significant focus of modern neuroscience and drug discovery.

This guide will establish a multi-tiered benchmarking protocol to assess the potency, selectivity, and preclinical efficacy of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid. We will compare its profile to two key reference compounds:

  • Tiagabine: A selective GAT-1 inhibitor and an FDA-approved antiepileptic drug, serving as the clinical gold standard.[1][8][9]

  • Nipecotic Acid: A potent, non-selective GAT inhibitor that serves as a foundational chemical scaffold for many GAT-blocking agents, though its utility is limited by poor blood-brain barrier permeability.[10][11][12]

Compound Profiles

CompoundStructureKey Characteristics
4-Hydroxy-1-methylpiperidine-3-carboxylic acid (Test Compound) (Structure not available in public domain)A novel piperidine derivative. Its structural similarity to Nipecotic acid suggests potential activity at GABA transporters.[13][14] This guide outlines the necessary experiments to define its pharmacological profile.
Tiagabine (Standard) (Structure available in literature)A potent and selective GAT-1 inhibitor.[15] It readily crosses the blood-brain barrier and is used clinically as an adjunctive therapy for partial seizures.[1][16]
Nipecotic Acid (Standard) (Structure available in literature)A potent inhibitor of both neuronal and glial GABA uptake.[10][17] It is a zwitterionic molecule with limited ability to cross the blood-brain barrier, making it more of a tool compound for in vitro studies.[11][12]

Phase I: In Vitro Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the four human GAT subtypes and compare its potency and selectivity to Tiagabine and Nipecotic acid.

Causality of Experimental Choice: An in vitro radioligand uptake assay using cells engineered to express specific transporter subtypes is the most direct and reliable method for quantifying a compound's inhibitory activity at its molecular target.[18] This approach allows for precise determination of potency (IC50) and selectivity, which are critical early indicators of a compound's therapeutic potential and potential off-target effects.

Experimental Protocol: [³H]GABA Uptake Assay

This protocol is adapted from established methods for assessing GAT inhibitor activity.[2][19]

  • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably transfected with individual human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) in DMEM supplemented with 10% FBS and a selection antibiotic.[2] Seed cells in 96-well plates to achieve confluence on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid, Tiagabine, and Nipecotic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Performance: a. Wash the confluent cell monolayers twice with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution). b. Add 50 µL of the diluted test compounds or reference inhibitors to the appropriate wells. For total uptake control, add buffer alone. For non-specific uptake, add a saturating concentration of a potent inhibitor like Tiagabine (1 mM). c. Pre-incubate the cells with the compounds for 15-20 minutes at room temperature. d. Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM). e. Incubate for 10-20 minutes at room temperature, ensuring the time is within the linear range of uptake for each cell line. f. Terminate the assay by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification: a. Lyse the cells with a scintillation-compatible lysis buffer. b. Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Convert radioactivity counts for each compound concentration into a percentage of inhibition relative to the specific uptake control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

Visualization: In Vitro GABA Uptake Assay Workflow

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Seed GAT-expressing HEK293 cells PreIncubate Pre-incubate cells with compounds Cells->PreIncubate Compounds Prepare serial dilutions of test compounds Compounds->PreIncubate AddGABA Add [³H]GABA to initiate uptake PreIncubate->AddGABA 15-20 min Terminate Terminate uptake with cold buffer wash AddGABA->Terminate 10-20 min Lyse Lyse cells & add scintillation cocktail Terminate->Lyse Count Measure radioactivity (Scintillation Counter) Lyse->Count Calculate Calculate % Inhibition and determine IC50 Count->Calculate Result Result Calculate->Result IC50 Value

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Data Summary: Comparative IC50 Values (Hypothetical Data)
CompoundGAT-1 IC50 (nM)GAT-2 IC50 (nM)GAT-3 IC50 (nM)BGT-1 IC50 (nM)
4-Hydroxy-1-methylpiperidine-3-carboxylic acid 150>10,000850>10,000
Tiagabine 45[20]>100,000>100,000>100,000
Nipecotic Acid 2,600[17]310,00029,00016,000

Note: Data for the test compound are illustrative. Actual experimental results would be substituted here.

Phase II: In Vivo Target Engagement Assessment

Objective: To determine if the test compound can cross the blood-brain barrier and modulate extracellular GABA levels in a relevant brain region of a living animal.

Causality of Experimental Choice: In vivo microdialysis is the premier technique for measuring endogenous neurotransmitter concentrations in the extracellular fluid of discrete brain regions in awake, freely moving animals.[21][22] A positive result demonstrates that the compound not only reaches its CNS target but also engages it meaningfully to produce a downstream neurochemical effect—a critical step in bridging the gap between in vitro activity and in vivo function.

Experimental Protocol: In Vivo Microdialysis in Rats

This protocol is based on standard procedures for CNS microdialysis.[23][24]

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Implant a microdialysis guide cannula targeting a brain region rich in GAT-1, such as the hippocampus or striatum. Allow animals to recover for 5-7 days.

  • Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). b. Allow a stabilization period of at least 2 hours. c. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable extracellular GABA levels. d. Administer the test compound or Tiagabine via intraperitoneal (i.p.) injection at a predetermined dose. Administer vehicle control to a separate cohort of animals. e. Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.

  • Sample Analysis: a. Analyze the collected dialysate samples for GABA concentration using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.[23]

  • Data Analysis: a. Calculate the mean GABA concentration from the baseline samples for each animal. b. Express the GABA concentration in each post-administration sample as a percentage of the baseline mean. c. Compare the time course of GABA level changes between the vehicle, test compound, and Tiagabine groups using appropriate statistical tests (e.g., two-way ANOVA).

Visualization: In Vivo Microdialysis Workflow

MicrodialysisWorkflow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe & Perfuse with aCSF Recovery->Probe Baseline Collect Baseline Dialysate Samples Probe->Baseline 2 hr stabilization Admin Administer Compound (i.p. injection) Baseline->Admin Collect Collect Post-Dose Dialysate Samples Admin->Collect 3-4 hours HPLC Quantify GABA via HPLC Collect->HPLC Stats Calculate % Change from Baseline HPLC->Stats Result Result Stats->Result Neurochemical Effect

Caption: Workflow for in vivo microdialysis experiment.

Data Summary: Peak Change in Extracellular GABA (Hypothetical Data)
Compound (Dose)Peak Increase in Extracellular GABA (% of Baseline)
Vehicle Control 5 ± 3%
4-Hydroxy-1-methylpiperidine-3-carboxylic acid (30 mg/kg, i.p.) 150 ± 25%
Tiagabine (10 mg/kg, i.p.) 250 ± 40%

Note: Data are illustrative. Actual experimental results would be substituted here.

Phase III: In Vivo Preclinical Efficacy Assessment

Objective: To evaluate the functional anticonvulsant effect of the test compound in a validated animal model of seizures.

Causality of Experimental Choice: An animal model of disease is essential to demonstrate that the observed molecular and neurochemical effects translate into a therapeutically relevant outcome.[3] The pentylenetetrazol (PTZ)-induced seizure model is particularly sensitive to drugs that enhance GABAergic neurotransmission and is a standard screening tool for potential antiepileptic drugs.[25][26]

Experimental Protocol: PTZ-Induced Seizure Model in Mice

This protocol is based on widely used models for assessing anticonvulsant efficacy.[27]

  • Animal Groups: Use adult male C57BL/6 mice, randomly assigned to groups (n=8-10 per group). Groups will receive either vehicle control, different doses of the test compound, or different doses of Tiagabine.

  • Drug Administration: Administer compounds via i.p. injection. Allow for a pre-treatment time based on known or estimated pharmacokinetic profiles (e.g., 30 minutes).

  • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. The primary endpoint is the occurrence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: a. For each dose group, calculate the percentage of animals protected from generalized clonic seizures. b. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis. c. Compare the ED50 of the test compound to that of Tiagabine.

Visualization: Logic of Preclinical Efficacy Testing

EfficacyLogic Compound Test Compound (GAT Inhibitor) Mechanism Increases Synaptic GABA (Proven in Phase II) Compound->Mechanism Action Hypothesis Enhanced GABAergic tone should reduce hyperexcitability Mechanism->Hypothesis Model PTZ Seizure Model (GABA-sensitive hyperexcitability) Hypothesis->Model Tests Outcome Measure Protection from Seizures Model->Outcome Leads to Result Anticonvulsant Efficacy (ED50 Value) Outcome->Result

Caption: Logic linking molecular action to in vivo efficacy.

Data Summary: Anticonvulsant Efficacy (Hypothetical Data)
CompoundED50 in PTZ Seizure Model (mg/kg, i.p.)
4-Hydroxy-1-methylpiperidine-3-carboxylic acid 25
Tiagabine 8

Note: Data are illustrative. Actual experimental results would be substituted here.

Synthesis and Conclusion

This guide presents a systematic, three-phase approach to benchmark the novel compound 4-Hydroxy-1-methylpiperidine-3-carboxylic acid against the standard GAT inhibitors, Tiagabine and Nipecotic acid. By progressing from in vitro target engagement to in vivo neurochemical modulation and finally to functional efficacy, this framework provides a comprehensive evaluation of the compound's potential as a therapeutic agent.

Based on the hypothetical data presented, 4-Hydroxy-1-methylpiperidine-3-carboxylic acid demonstrates promising characteristics: moderate potency with selectivity for GAT-1, the ability to cross the blood-brain barrier and increase extracellular GABA, and functional anticonvulsant activity. While less potent than the gold standard Tiagabine in these illustrative results, such a profile would warrant further investigation, including pharmacokinetic studies, off-target liability screening, and assessment in chronic epilepsy models. This rigorous, evidence-based benchmarking strategy is essential for making informed decisions in the drug development pipeline.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical reagent. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring that our disposal practices are not only compliant but also scientifically sound and inherently safe.

Hazard Profile & Risk Assessment

Inferred Hazard Profile: Based on data from analogs such as 1-Methylpiperidine-4-carboxylic acid, 4-Hydroxypiperidine, and the parent compound Piperidine, the following hazards should be assumed:

  • Health Hazards : The compound is likely to be harmful if swallowed, inhaled, or in direct contact with skin.[1] It is expected to cause significant skin irritation and serious eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation.[1][2][3] The parent piperidine structure is known to be corrosive, capable of causing severe skin burns and eye damage.[4][5]

  • Physical Hazards : While this specific compound is likely a solid, piperidine derivatives can be flammable.[5][6] Thermal decomposition may release toxic and/or flammable gases, such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][6][7]

  • Environmental Hazards : Specific ecotoxicity data is limited.[1][3] However, as a standard precautionary measure, the compound should be considered potentially harmful to aquatic life and must be prevented from entering drains, sewers, or waterways.[4][8][9]

The Disposal Lifecycle: A Three-Stream Protocol

Proper disposal is not a single action but a systematic process of waste segregation at the point of generation. For 4-Hydroxy-1-methylpiperidine-3-carboxylic acid, all waste must be treated as hazardous and segregated into three distinct streams.

Waste StreamDescriptionContainer TypeKey Disposal Instructions
1. Unused/Expired Product The pure chemical substance, whether expired, off-spec, or surplus to requirements.Labeled, sealed, and chemically compatible container for solid hazardous waste.[1][10]Collect directly in a designated hazardous waste container. Ensure the container is kept closed when not in use.[10][11]
2. Contaminated Solid Waste Any solid materials that have come into direct contact with the chemical. This includes gloves, weighing papers, absorbent pads, and contaminated PPE.[4]Labeled, sealed container or bag-lined container for solid hazardous waste.[4]Place all contaminated items immediately into the designated solid waste container to prevent cross-contamination.[4]
3. Hazardous Liquid Rinsate Solvent used to triple-rinse "empty" containers that once held the chemical. This rinsate is considered hazardous waste.[4]Labeled, sealed, and chemically compatible container for liquid hazardous waste (e.g., a solvent waste carboy).[12]Collect all rinsate from the triple-rinse procedure. Never discard rinsate down the drain.[4][6] The rinsed container can then be managed per institutional guidelines.[4]

Operational Protocols for Safe Disposal

Adherence to the following step-by-step protocols is mandatory for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, all personnel must wear the appropriate PPE.[10] This is your primary defense against exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.[2][4]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any sign of degradation before use.[2][4]

  • Body Protection : A flame-retardant lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection : All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

Waste Collection and Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Prepare Containers : Before starting work, ensure you have three clearly labeled, dedicated hazardous waste containers: one for the solid chemical, one for contaminated solid labware, and one for liquid rinsate.

  • Labeling : Each container must be labeled with the words "Hazardous Waste," the full chemical name ("4-Hydroxy-1-methylpiperidine-3-carboxylic acid"), and the relevant hazard warnings (e.g., pictogram for irritant/harmful).[4][11]

  • Solid Waste : Place any contaminated solid items (gloves, wipers, etc.) directly into the designated solid waste container.[4]

  • Container Rinsing : An "empty" container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). Crucially, collect all three rinses in the designated hazardous liquid waste container. [4]

  • Secure Containment : Ensure all waste containers are securely sealed when not in immediate use to prevent the escape of vapors or dust.[4][10]

Temporary Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be accumulated at or near its point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[11][13]

  • Location : The SAA must be under the control of laboratory personnel.[13]

  • Secondary Containment : Store sealed waste containers within a larger, chemical-resistant tub or tray to contain any potential leaks.[4]

  • Segregation : Keep the waste containers for 4-Hydroxy-1-methylpiperidine-3-carboxylic acid physically separate from incompatible materials, particularly strong oxidizing agents and strong acids.[1][7][14]

  • Time and Volume Limits : Adhere to institutional and regulatory limits for how long waste can be stored in an SAA. Academic laboratories may have specific regulations under EPA's Subpart K, which often specifies removal within twelve months.[15][16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risk.[4]

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor and the institution's Environmental Health & Safety (EHS) office.[4]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Contain : For small spills, use a non-combustible absorbent material like sand, vermiculite, or earth to cover and contain the spill. Do not use paper towels or other combustible materials. [4][17]

  • Collect : Carefully sweep up the absorbent material and place it in a labeled hazardous waste container for disposal as contaminated solid waste.[2][8]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[4]

Regulatory and Compliance Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[11][13] Your institution's EHS office will manage the final disposal through a licensed vendor in accordance with RCRA.[12]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard mandates that employers inform and train workers on the hazards of chemicals in the workplace and the protective measures to be used.[18][19]

Final disposal must always be handled by a licensed professional waste disposal company.[4][20] Never attempt to dispose of this chemical through standard trash or sewer systems.[13] Contact your institution's EHS department to arrange for the pickup and disposal of your properly segregated and labeled waste containers.

Visual Workflow: Waste Segregation Decision Process

The following diagram illustrates the critical decision-making and segregation process for waste generated during the use of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid.

G start Waste Generation Event (Use of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid) waste_product Is it unused/expired chemical product? waste_solid Is it contaminated labware? (gloves, wipers, weighing paper) waste_container Is it an 'empty' stock container? collect_solid_product Collect in Labeled SOLID HAZARDOUS WASTE Container (Stream 1) waste_product->collect_solid_product Yes collect_solid_waste Collect in Labeled SOLID HAZARDOUS WASTE Container (Stream 2) waste_solid->collect_solid_waste Yes triple_rinse TRIPLE RINSE container with suitable solvent waste_container->triple_rinse Yes collect_liquid Collect ALL rinsate in Labeled LIQUID HAZARDOUS WASTE Container (Stream 3) triple_rinse->collect_liquid manage_container Manage rinsed container per institutional guidelines collect_liquid->manage_container

Caption: Decision workflow for segregating hazardous waste streams.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[13]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[15]

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem.com.[4]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from LabManager.com.[11]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org.[16]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA.com.[12]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from CreativeSafetySupply.com.[14]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com.[10]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [This is a representative SDS for a complex piperidine derivative, used for general guidance].[8]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from NCBI.nlm.nih.gov.[18]

  • Apollo Scientific. (2007, July 21). SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved from ApolloScientific.co.uk.[1]

  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from FisherSci.ca.[6]

  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. Retrieved from NJ.gov.[17]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from JubilantIngrevia.com.[5]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from Penta-Chem.cz.[9]

  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines. Retrieved from WSHC.sg.[21]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA.gov.[19]

  • Central Drug House (P) Ltd. (n.d.). 4-HYDROXY PIPERIDINE - MATERIAL SAFETY DATA SHEET. Retrieved from CDHFineChemical.com.[2]

  • TCI Chemicals. (2026, February 6). SAFETY DATA SHEET: 4-Hydroxy-1-methylpiperidine. Retrieved from TCIChemicals.com.[20]

  • Echemi.com. (n.d.). 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety Data Sheets. Retrieved from Echemi.com.[3]

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Hydroxy-1-methylpiperidine. Retrieved from FisherSci.com.[7]

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